(-)-Lycopodine

Description

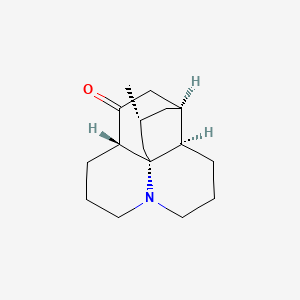

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZFSDNVXODRAJ-JTTNIQEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032264 | |

| Record name | Lycopodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-61-5, 18688-24-9 | |

| Record name | (-)-Lycopodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopodine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018688249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYCOPODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5MU968XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LYCOPODINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTV9A2GW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of (-)-Lycopodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, a prominent member of the Lycopodium alkaloids, has garnered significant attention for its intriguing chemical architecture and diverse biological activities. First isolated in the late 19th century, this tetracyclic alkaloid has been a subject of extensive phytochemical and synthetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction from natural sources and purification, presents key analytical data in a structured format, and illustrates its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound began in 1881 when the German chemist Bödeker first isolated this alkaloid from the club moss Lycopodium complanatum. This marked the inception of the study of Lycopodium alkaloids, a large and structurally diverse family of natural products. For decades following its discovery, the complex, bridged, tetracyclic structure of lycopodine remained a puzzle, challenging the limits of classical structure elucidation techniques. It was not until the mid-20th century, with the advent of modern spectroscopic methods, that its complete structure was definitively established.

Experimental Protocols: Isolation and Purification of this compound

The primary natural sources of this compound are various species of the family Lycopodiaceae, with Lycopodium clavatum and Lycopodium complanatum being notable examples.[1][2] The isolation of this compound is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.

Extraction

A widely employed method for the extraction of this compound from Lycopodium clavatum is detailed below[3]:

-

Milling: The dried plant material is finely ground to a particle size of 80-100 mesh to increase the surface area for efficient solvent penetration.

-

Solvent Extraction: The powdered plant material is subjected to reflux extraction with 90-99% methanol (B129727). The solvent-to-solid ratio is typically 3-5 times the weight of the plant material. This process is repeated two to three times to ensure exhaustive extraction of the alkaloids.

-

Solvent Recovery: The methanol is recovered from the combined extracts under reduced pressure to yield a concentrated crude extract.

An alternative and more efficient extraction technique is Pressurized Liquid Extraction (PLE). Studies have shown that using dichloromethane (B109758) as the extraction solvent in PLE can lead to a high recovery of lycopodine, exceeding 45%.[4]

Acid-Base Partitioning

This step is crucial for the separation of the basic alkaloids from neutral and acidic components of the crude extract[3]:

-

Acidification: The crude extract is dissolved in a 2-4% aqueous acetic acid solution.

-

Filtration: The acidic solution is filtered to remove any insoluble material.

-

Basification: The filtrate is then basified by the addition of a base, such as calcium oxide or ammonia (B1221849) solution, to a pH of 9-10. This precipitates the free alkaloids.

-

Liquid-Liquid Extraction: The basified aqueous solution is then extracted successively with organic solvents of increasing polarity, typically petroleum ether followed by chloroform (B151607). The majority of this compound will be in the chloroform fraction.

Chromatographic Purification

The final purification of this compound is achieved through column chromatography[3]:

-

Column Packing: A silica (B1680970) gel column is prepared using a slurry of silica gel in a non-polar solvent.

-

Sample Loading: The crude alkaloid fraction obtained from the chloroform extract is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common eluent is a mixture of chloroform and methanol, with the proportion of methanol gradually increased. For example, a gradient of chloroform:methanol from 33:9 to 27:9 can be used.[3]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing pure this compound are combined.

-

Recrystallization: The combined pure fractions are concentrated, and the residue is recrystallized from absolute ethanol (B145695) to yield pure crystalline this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅NO | [5] |

| Molecular Weight | 247.38 g/mol | [5] |

| Melting Point | 116 °C | [3] |

| Specific Rotation | -24.5° (c=1.1, ethanol) | [3] |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 2.89 | ddd | 12.0, 4.0, 2.0 |

| H-1β | 2.20 | m | |

| H-2α | 1.85 | m | |

| H-2β | 1.45 | m | |

| H-3α | 1.75 | m | |

| H-3β | 1.35 | m | |

| H-4 | 2.05 | m | |

| H-6α | 2.45 | dd | 12.0, 6.0 |

| H-6β | 2.15 | m | |

| H-7 | 1.95 | m | |

| H-8α | 1.65 | m | |

| H-8β | 1.25 | m | |

| H-9α | 2.95 | ddd | 12.0, 4.0, 2.0 |

| H-9β | 2.00 | m | |

| H-10α | 1.80 | m | |

| H-10β | 1.50 | m | |

| H-12 | 2.40 | m | |

| H-13 | 1.90 | m | |

| H-14α | 1.70 | m | |

| H-14β | 1.30 | m | |

| H-15 | 1.60 | m | |

| CH₃-16 | 0.85 | d | 6.5 |

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent used.

Table 3: ¹³C NMR Spectroscopic Data for this compound[6]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 52.3 |

| C-2 | 26.5 |

| C-3 | 32.1 |

| C-4 | 43.5 |

| C-5 | 213.5 |

| C-6 | 48.7 |

| C-7 | 42.8 |

| C-8 | 36.4 |

| C-9 | 57.2 |

| C-10 | 28.9 |

| C-11 | 24.8 |

| C-12 | 49.6 |

| C-13 | 43.8 |

| C-14 | 38.2 |

| C-15 | 23.1 |

| C-16 | 22.7 |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 247 | 100 | [M]⁺ |

| 190 | 85 | [M - C₄H₇]⁺ |

| 162 | 60 | [M - C₅H₉O]⁺ |

| 134 | 40 | [M - C₇H₁₁O]⁺ |

Note: Fragmentation pattern is based on Electron Ionization Mass Spectrometry (EI-MS).

Table 5: X-ray Crystallography Data for this compound Hydrochloride[7][8]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.606(1) Å |

| b | 9.540(1) Å |

| c | 21.371(1) Å |

| Z | 4 |

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Lycopodium species.

Caption: Isolation and Purification Workflow for this compound.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway.[6][7][8] This involves the modulation of several key signaling molecules.

Caption: this compound-Induced Apoptosis Signaling Pathway.

Proposed Mechanism of Acetylcholinesterase Inhibition

This compound and its analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[9] Molecular docking studies suggest that lycopodane-type alkaloids can fit into the active site gorge of AChE.

Caption: Proposed Mechanism of AChE Inhibition by this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity of the plant kingdom. From its initial discovery to its complex structural elucidation and the ongoing investigation of its biological activities, this Lycopodium alkaloid continues to be a subject of great interest. The detailed protocols and data presented in this guide aim to facilitate further research into the fascinating chemistry and pharmacology of this compound, potentially paving the way for the development of new therapeutic agents. The elucidated signaling pathways, particularly in the context of cancer and neurodegenerative diseases, highlight promising avenues for future drug discovery efforts.

References

- 1. Mass spectrometry studies of lycodine-type Lycopodium alkaloids: sauroxine and N-demethylsauroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

(-)-Lycopodine from Lycopodium clavatum: A Technical Guide to Its Isolation, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium (B1140326) alkaloids, a large family of structurally complex natural products isolated from club mosses of the Lycopodiaceae family. Found in significant quantities in Lycopodium clavatum, this tetracyclic alkaloid has garnered considerable interest within the scientific community due to its potential pharmacological activities, including acetylcholinesterase inhibition, which makes it a molecule of interest in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the natural sourcing of this compound from Lycopodium clavatum, detailing advanced extraction and purification protocols, analytical methodologies for its quantification, and an exploration of its biosynthetic pathway.

Quantitative Analysis of this compound in Lycopodium clavatum

The concentration of this compound in Lycopodium clavatum can vary depending on the geographical origin, season of collection, and the extraction method employed. Modern extraction techniques have significantly improved the yield of this alkaloid. The following table summarizes quantitative data from a study utilizing Pressurized Liquid Extraction (PLE) with different solvents.

| Extraction Solvent | Average this compound Yield (% of total alkaloids) | Reference |

| Dichloromethane | > 45% | [1][2] |

| Methanol (B129727) | Not explicitly quantified, but present | [1][2] |

| 1% Methanolic Tartaric Acid | Not explicitly quantified, but present | [1][2] |

| Ethyl Acetate | Not explicitly quantified, but present | [1][2] |

| Cyclohexane | Not detected | [1][2] |

Experimental Protocols

Extraction of this compound from Lycopodium clavatum

This method utilizes elevated temperature and pressure to enhance the extraction efficiency, reduce solvent consumption, and shorten extraction times.

-

Sample Preparation: Dried aerial parts of Lycopodium clavatum are finely ground to a powder (e.g., 80-100 mesh).

-

Instrumentation: A Dionex ASE 100 extractor or a similar system can be used.

-

Extraction Cell: A 10 mL stainless steel extraction cell is packed with approximately 1.0 g of the ground plant material.

-

Extraction Parameters:

-

Post-Extraction: The collected extract is concentrated under reduced pressure to yield the crude alkaloid extract.

A more traditional approach involving maceration or reflux extraction.

-

Sample Preparation: Dried and powdered Lycopodium clavatum (80-100 mesh).

-

Maceration:

-

Macerate the plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and repeat the extraction on the plant residue two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Reflux Extraction:

-

Add 90-99% methanol (3-5 times the weight of the plant material) to the powdered plant material.

-

Perform reflux extraction for a specified period (e.g., 1-2 hours).

-

Repeat the extraction 2-3 times.

-

Recover the methanol from the combined extracts to obtain the crude extract.[3]

-

A green extraction technique that uses supercritical CO2 as the solvent.

-

Principle: Supercritical CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds. The solvating power can be tuned by altering the pressure and temperature.

-

General Conditions:

-

Pressure and Temperature: Increased pressure and temperature generally lead to higher yields of lycopodine, with satisfactory yields reported above 20%.[4]

-

Co-solvent: A modifier such as methanol or ethanol (B145695) can be added to the supercritical CO2 to increase the solubility of more polar compounds like alkaloids.[5]

-

Purification of this compound using Solid-Phase Extraction (SPE)

SPE is a common and effective method for cleaning up the crude extract and isolating the alkaloid fraction.

-

SPE Cartridge: An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge or equivalent is typically used.

-

Protocol:

-

Conditioning: The SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the final conditioning solvent (e.g., water with a small amount of methanol) and loaded onto the cartridge.

-

Washing: The cartridge is washed with 5 mL of deionized water to remove polar impurities.

-

Elution: The alkaloids, including this compound, are eluted from the cartridge with 10 mL of methanol.

-

Final Preparation: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

-

Analytical Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and selective quantification of this compound.

-

Instrumentation: An Agilent 1260 Infinity HPLC system coupled to an Agilent 6530 Q-TOF MS or a similar UPLC-Q-TOF/MS system.

-

Chromatographic Conditions:

-

Column: Atlantis HILIC silica (B1680970) column (3.5 µm, 150 mm × 2.1 mm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) formate (B1220265).

-

Solvent A: 95% acetonitrile with 10 mM ammonium formate (0.2%).

-

Solvent B: 50% acetonitrile with 10 mM ammonium formate (0.2%).

-

-

Gradient Program: A typical gradient would involve a high percentage of Solvent A at the beginning, gradually increasing the proportion of Solvent B to elute the compounds.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: ~3.0 - 3.5 kV.

-

Gas Temperature: ~325-350 °C.

-

Nebulizer Pressure: ~35 psi.

-

Mass Range: m/z 100-1000.

-

Data Analysis: Quantification is performed by monitoring the specific mass-to-charge ratio (m/z) of protonated lycopodine.

-

Biosynthesis of this compound

The biosynthesis of Lycopodium alkaloids is a complex process that originates from the amino acid L-lysine.[6] The pathway involves a series of enzymatic transformations to construct the characteristic tetracyclic core of lycopodine.

The initial steps involve the conversion of L-lysine to cadaverine, which is then cyclized to form Δ1-piperideine.[7] Pelletierine (B1199966) is a key intermediate formed from the condensation of Δ1-piperideine with a four-carbon unit derived from two molecules of malonyl-CoA. The exact subsequent steps leading to the formation of the full lycopodine skeleton are still under investigation, but it is proposed to involve the condensation of pelletierine with another C8N unit or a related intermediate.

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from Lycopodium clavatum.

Caption: General workflow for this compound isolation and analysis.

Conclusion

Lycopodium clavatum remains a primary natural source for the isolation of this compound. The advancement of extraction and analytical techniques, such as Pressurized Liquid Extraction and High-Resolution Mass Spectrometry, has enabled more efficient and accurate quantification of this valuable alkaloid. A deeper understanding of its biosynthetic pathway not only provides insights into the chemical ecology of Lycopodium species but also opens avenues for biotechnological production approaches. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this compound.

References

- 1. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102603730A - Method for extracting lycopodine from lycopodium clavatum - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 6. Biosynthesis of lycopodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Structural Unraveling of (-)-Lycopodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, a prominent member of the vast Lycopodium alkaloid family, has intrigued chemists for over a century due to its unique tetracyclic framework and significant biological activities. Its complex, bridged structure presented a formidable challenge to early chemists, and the journey to its complete structural elucidation is a testament to the evolution of chemical analysis. This technical guide provides an in-depth exploration of the pivotal experiments and logical deductions that led to the definitive structural assignment of this compound. We will delve into the classical chemical degradation studies that provided the initial glimpses into its carbon skeleton, followed by the comprehensive spectroscopic analyses that painted a complete picture of its intricate architecture. Finally, the unequivocal confirmation of its absolute stereochemistry through X-ray crystallography will be detailed. This guide is intended to serve as a comprehensive resource, offering not only a historical perspective but also detailed experimental protocols and organized data to aid researchers in the field of natural product chemistry and drug development.

Introduction

Isolated from various club moss species (Lycopodiaceae), this compound (C₁₆H₂₅NO) stands as a archetypal example of the lycopodane (B1237588) class of alkaloids.[1] The molecule's compact, cage-like structure, featuring a unique C₁₆N skeleton, has been a subject of fascination and a benchmark for synthetic chemists. The elucidation of its structure was a multi-stage process that spanned several decades, beginning with classical chemical degradation methods and culminating in modern spectroscopic and crystallographic techniques. Understanding this historical progression provides valuable insights into the logic of structural chemistry and the power of evolving analytical methodologies.

Classical Structural Elucidation: Chemical Degradation Studies

Prior to the advent of modern spectroscopic techniques, the structural elucidation of complex natural products heavily relied on chemical degradation, breaking down the molecule into smaller, more readily identifiable fragments. These destructive methods, while laborious, provided the foundational clues to the carbon-nitrogen framework of this compound.

Selenium Dehydrogenation

One of the earliest and most informative degradation studies involved the dehydrogenation of lycopodine over selenium at high temperatures. This harsh process aromatized the alicyclic rings, yielding a mixture of quinoline (B57606) derivatives.

The principal products identified from this reaction were 7-methylquinoline (B44030) and 5,7-dimethylquinoline. The formation of these quinoline skeletons was a critical discovery, suggesting that the lycopodine framework contained a hydroquinoline or a related nitrogen-containing bicyclic system. This provided a fundamental piece of the structural puzzle, indicating the arrangement of a significant portion of the carbon atoms and the nitrogen atom.

Experimental Protocol: Selenium Dehydrogenation of this compound

-

Preparation: A mixture of this compound (1.0 g) and selenium powder (2.0 g) is intimately mixed and placed in a long-necked flask fitted with a condenser.

-

Reaction: The flask is heated under a slow stream of nitrogen gas to approximately 300-340°C for 20-24 hours. Volatile products are collected in a cooled receiver.

-

Work-up: The reaction mixture is cooled, and the solid residue is triturated with ether. The ethereal extracts are combined with the collected volatile products.

-

Purification: The combined extracts are washed with dilute hydrochloric acid to extract the basic products. The acidic solution is then made alkaline with sodium hydroxide (B78521) and extracted with ether. The resulting ethereal solution containing the crude basic products is dried over anhydrous sodium sulfate.

-

Fractionation and Identification: The solvent is removed, and the residual oil is fractionally distilled. The fractions are then subjected to further purification by chromatography and identified by comparison with authentic samples of quinoline derivatives (e.g., through melting point of picrate (B76445) derivatives).

Hofmann Degradation

The Hofmann degradation, a method to systematically degrade amines, was applied to lycopodine to probe the nature of the nitrogen-containing rings. This multi-step process involves exhaustive methylation of the nitrogen atom, followed by elimination of a quaternary ammonium (B1175870) hydroxide with a base to open the ring.

While the complete, stepwise elucidation of the entire ring system through Hofmann degradation proved complex due to the bridged nature of lycopodine, the initial stages of the degradation provided evidence for the presence of a saturated heterocyclic ring containing the nitrogen atom. The resistance of the nitrogen to be fully eliminated without significant skeletal rearrangement highlighted the intricate and constrained nature of the tetracyclic system.

Experimental Protocol: Hofmann Degradation of this compound Methiodide

-

Exhaustive Methylation: this compound (1.0 g) is dissolved in methanol (B129727) (10 mL), and methyl iodide (2.0 mL) is added. The mixture is refluxed for 4 hours. The solvent is then evaporated to yield lycopodine methiodide.

-

Formation of the Quaternary Hydroxide: The methiodide salt is dissolved in water, and an excess of freshly prepared silver oxide (from silver nitrate (B79036) and sodium hydroxide) is added. The mixture is shaken vigorously for 1 hour to facilitate the exchange of the iodide ion for a hydroxide ion. The silver iodide precipitate is removed by filtration.

-

Elimination: The aqueous solution of the quaternary ammonium hydroxide is concentrated under reduced pressure and then heated strongly (typically to 150-200°C) under vacuum. The volatile products are collected in a cooled trap.

-

Analysis of Products: The degradation products are purified by chromatography and characterized by spectroscopic methods to determine their structure, providing insights into the ring system attached to the nitrogen atom.

von Braun Degradation

The von Braun degradation, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, was another key chemical tool used to investigate the structure of lycopodine. This reaction cleaves one of the N-alkyl bonds, resulting in a cyanamide (B42294) and an alkyl bromide. The application of this reaction to lycopodine provided crucial information about the connectivity of the carbon skeleton around the nitrogen atom. The reaction led to the opening of one of the rings, and the resulting products helped to piece together the intricate network of the tetracyclic core.[2]

Experimental Protocol: von Braun Degradation of this compound with Cyanogen Bromide

-

Reaction: this compound (1.0 g) is dissolved in a dry, inert solvent such as benzene (B151609) or chloroform (B151607) (20 mL). A solution of cyanogen bromide (1.2 g) in the same solvent is added, and the mixture is refluxed for 6-8 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is then treated with dilute acid (e.g., hydrochloric acid) to hydrolyze the cyanamide group.

-

Isolation and Characterization: The products of the reaction and subsequent hydrolysis are isolated and purified using chromatographic techniques. Spectroscopic analysis of these products reveals the nature of the carbon chain that was attached to the nitrogen atom, providing critical information about the ring structure.

Spectroscopic Elucidation

The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the structural elucidation of natural products. For this compound, these methods provided a non-destructive and highly detailed view of its molecular architecture, confirming and refining the hypotheses derived from chemical degradation studies.

Mass Spectrometry

Mass spectrometry of lycopodine and its derivatives revealed a characteristic fragmentation pattern dominated by the loss of the bridge atoms.[3] This provided strong evidence for the bridged nature of the tetracyclic system and helped to identify the different structural groups within the Lycopodium alkaloids.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in the complete structural assignment of this compound. The chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (COSY, HSQC, HMBC) allowed for the unambiguous assignment of all proton and carbon signals, revealing the precise connectivity and stereochemical relationships within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | ~1.8-2.0 | m | |

| 2 | ~1.4-1.6 | m | |

| 3 | ~1.7-1.9 | m | |

| 4 | ~2.1-2.3 | m | |

| 6 | ~2.8-3.0 | m | |

| 7 | ~1.9-2.1 | m | |

| 8 | ~1.5-1.7 | m | |

| 9 | ~2.4-2.6 | m | |

| 10 | ~1.2-1.4 | m | |

| 11 | ~1.6-1.8 | m | |

| 12 | ~2.9-3.1 | m | |

| 13 | ~2.0-2.2 | m | |

| 14 | ~1.3-1.5 | m | |

| 15 | ~1.0-1.2 | m | |

| 16-CH₃ | 0.84 | d | 6.2 |

Note: Due to the complexity and overlapping signals in the ¹H NMR spectrum of lycopodine, precise chemical shifts and multiplicities for all protons are often difficult to assign without advanced 2D NMR techniques. The data presented here are approximate ranges based on published spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [4]

| Position | Chemical Shift (δ, ppm) |

| 1 | 43.1 |

| 2 | 26.0 |

| 3 | 31.5 |

| 4 | 51.3 |

| 5 | 211.1 |

| 6 | 49.9 |

| 7 | 44.8 |

| 8 | 27.8 |

| 9 | 57.0 |

| 10 | 36.2 |

| 11 | 22.8 |

| 12 | 41.9 |

| 13 | 64.0 |

| 14 | 34.5 |

| 15 | 24.8 |

| 16 | 22.2 |

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. For 2D NMR, COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations.

-

Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., Fourier transformation, phasing, and baseline correction). The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm). The spectra are then analyzed to assign all signals and determine the connectivity and stereochemistry of the molecule.

Definitive Structure and Stereochemistry: X-ray Crystallography

While chemical degradation and spectroscopic methods provided a detailed picture of the planar structure and relative stereochemistry of this compound, the absolute configuration could only be definitively established by X-ray crystallography. The analysis of a suitable crystalline derivative, lycopodine hydrobromide, provided the final and unequivocal proof of the structure and stereochemistry of this complex alkaloid.[5]

The X-ray diffraction data revealed the precise three-dimensional arrangement of the atoms in the molecule, confirming the tetracyclic framework, the positions of the methyl group and the carbonyl function, and the absolute stereochemistry at all chiral centers.

Table 3: Crystallographic Data for this compound Hydrobromide [5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.606 |

| b (Å) | 9.540 |

| c (Å) | 21.371 |

| Z | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Single crystals of this compound hydrobromide suitable for X-ray diffraction are grown by slow evaporation of a solution of the salt in a suitable solvent system (e.g., methanol-ether).

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. The final refined structure provides the precise atomic coordinates, bond lengths, and bond angles, confirming the absolute configuration of the molecule.

Logical Flow of Structural Elucidation

The structural elucidation of this compound followed a logical progression from initial characterization to the definitive assignment of its complex three-dimensional structure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and absolute configuration of lycopodine hydrochloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

stereochemistry and absolute configuration of (-)-Lycopodine

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Lycopodine For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent member of the Lycopodium alkaloids, a large family of natural products known for their complex and varied tetracyclic ring systems. First isolated in 1881, its intricate structure and stereochemistry posed a significant challenge for chemists for many decades. The definitive elucidation of its absolute configuration was a landmark achievement, relying on a combination of chemical degradation, spectroscopic analysis, and ultimately, single-crystal X-ray crystallography. Understanding the precise three-dimensional arrangement of atoms in this compound is critical for its synthetic production, the development of derivatives with potential therapeutic applications, and for comprehending its biological activity. This guide provides a detailed overview of the stereochemistry and the experimental methodologies used to establish the absolute configuration of this compound.

Absolute Configuration of this compound

The absolute configuration of the naturally occurring enantiomer, this compound, has been unequivocally established. The molecule contains five stereocenters, and their configuration is described by the Cahn-Ingold-Prelog (CIP) nomenclature as (1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.0¹’⁶.0²’¹³]hexadecan-11-one.

dot

Figure 1: 2D representation of this compound with stereocenters highlighted.

Quantitative Data

The stereochemical identity of this compound is supported by specific quantitative data derived from various analytical techniques.

| Parameter | Value | Technique | Reference |

| Specific Rotation | [α]D = -24.5° (c 1.10, EtOH) | Polarimetry | [1] |

| [α]D = -23.2° (c 0.22, 100% EtOH) | Polarimetry | [1] | |

| Crystal System | Orthorhombic | X-ray Crystallography | [2] |

| Space Group | P212121 | X-ray Crystallography | [2] |

| Unit Cell Dimensions | a = 7.606(1) Å, b = 9.540(1) Å, c = 21.371(1) Å | X-ray Crystallography | [2] |

| 1H NMR | δ (ppm): 0.93 (d, 3H, J=6.3 Hz, C16-H), 1.0-2.1 (m, 14H), 2.45 (m, 1H), 2.80 (m, 1H), 3.05 (m, 1H), 3.30 (m, 1H) (Representative values, may vary with solvent and instrument) | 1H NMR | |

| 13C NMR | δ (ppm): 22.4 (C16), 25.0, 25.1, 30.8, 32.2, 34.6, 39.4, 42.8, 43.1, 45.9, 50.1, 57.1, 58.7, 63.9, 212.9 (C5) (Representative values) | 13C NMR |

Experimental Protocols

The determination of the absolute configuration of this compound is a classic example of the application of powerful analytical techniques in structural chemistry.

Single-Crystal X-ray Crystallography of Lycopodine Hydrochloride

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction, particularly when anomalous dispersion can be observed.

Methodology:

-

Crystal Preparation: Single crystals of lycopodine hydrochloride suitable for X-ray diffraction are grown. The hydrochloride salt is often used to introduce a heavier atom (chlorine) which enhances the anomalous scattering effect, and often improves crystal quality.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays (typically from a Cu or Mo source). The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods.

-

Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal, particularly the chlorine atom. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the correct enantiomer. The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned.

dot

Figure 2: Workflow for determining the absolute configuration of this compound via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired. These experiments provide information about the chemical environment of each proton and carbon atom, respectively.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, which helps to establish the connectivity of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the relative stereochemistry. They show correlations between protons that are close in space, regardless of whether they are connected by bonds. The presence or absence of NOE/ROE cross-peaks between specific protons provides information about their relative orientation (e.g., axial vs. equatorial, cis vs. trans).

-

dot

Figure 3: Logic diagram for the use of NMR in the structural elucidation of this compound.

Conclusion

The determination of the is a testament to the power of modern analytical chemistry. While initial studies relied on classical chemical methods, the definitive assignment was achieved through single-crystal X-ray crystallography. This was further supported by detailed NMR studies that elucidated the relative stereochemistry in solution, and by the measurement of its specific optical rotation, which is a characteristic physical property of this enantiomer. For researchers in natural product synthesis, medicinal chemistry, and drug development, a thorough understanding of the stereochemical details of this compound is fundamental for any further investigation or application of this fascinating molecule.

References

The Biosynthesis of Lycopodium Alkaloids from Lysine: A Technical Guide for Researchers

Abstract

The Lycopodium alkaloids, a diverse class of over 400 structurally complex natural products, have garnered significant attention for their potent biological activities, including the acetylcholinesterase inhibitory effects of huperzine A, a promising therapeutic agent for Alzheimer's disease.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of Lycopodium alkaloids, with a central focus on the foundational role of L-lysine. We will delineate the core biosynthetic pathway, from the initial enzymatic transformations of lysine (B10760008) to the formation of key intermediates and the subsequent elaboration into the characteristic scaffolds of various Lycopodium alkaloid classes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, tabulated quantitative data, and visualized pathway and workflow diagrams to facilitate further investigation and exploitation of this fascinating biosynthetic machinery.

Introduction

The club mosses of the Lycopodiaceae family are the botanical source of a vast and structurally intricate family of alkaloids known as the Lycopodium alkaloids.[2] These compounds typically feature C16N or C16N2 skeletons, often in complex tri- and tetracyclic arrangements.[2] The biosynthetic origin of these alkaloids has been a subject of intense research, with early labeling studies definitively establishing L-lysine as a primary precursor.[3]

This guide will systematically unfold the biosynthetic journey from lysine to the diverse array of Lycopodium alkaloids, including lycopodine, huperzine A, and cernuine. We will examine the key enzymatic players, such as lysine decarboxylase (LDC), copper amine oxidase (CAO), and the more recently discovered type III polyketide synthases (PKSs) and neofunctionalized carbonic anhydrases (CALs), that orchestrate this complex metabolic pathway.

The Core Biosynthetic Pathway from L-Lysine

The biosynthesis of Lycopodium alkaloids commences with the amino acid L-lysine and proceeds through a series of key intermediates. The initial steps are dedicated to the formation of the piperidine (B6355638) ring, a fundamental building block of these alkaloids.

Formation of Cadaverine (B124047) and Δ1-Piperideine

The biosynthetic pathway is initiated by the decarboxylation of L-lysine to produce cadaverine.[1][4] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[1][4] Subsequently, cadaverine undergoes oxidative deamination, a reaction catalyzed by copper amine oxidase (CAO) , to yield 5-aminopentanal.[4][5] This intermediate spontaneously cyclizes to form the imine Δ1-piperideine .[5][6]

The Central Role of Pelletierine (B1199966)

A pivotal intermediate in the biosynthesis of many Lycopodium alkaloids is pelletierine .[3][7] Isotope labeling studies have demonstrated that pelletierine is derived from both lysine and acetate.[3] The piperidine ring of pelletierine originates from lysine via Δ1-piperideine, while the three-carbon side chain is derived from acetoacetyl-CoA, which is formed from two molecules of acetyl-CoA.[8]

Recent research has shed light on the enzymatic machinery responsible for pelletierine synthesis. A type III polyketide synthase (PKS) has been shown to catalyze the condensation of malonyl-CoA to produce 3-oxoglutaric acid.[7] This then undergoes a non-enzymatic Mannich-like condensation with Δ1-piperideine to form pelletierine.[7] Another key intermediate, 4-(2-piperidyl)acetoacetate (4PAA) , is also formed through the condensation of Δ1-piperideine with a polyketide-derived precursor.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of lycopodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 7. Total Synthesis of Fawcettimine by Jung [organic-chemistry.org]

- 8. Toward a Synthesis of Fawcettimine-Type Lycopodium Alkaloids: Stereocontrolled Synthesis of a Functionalized Azaspirocycle Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Blueprint of (-)-Lycopodine: A Technical Guide to its Acetate-Derived Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine, a prominent member of the structurally complex Lycopodium alkaloids, has long intrigued chemists and biologists due to its unique tetracyclic framework and potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding the intricate enzymatic machinery involved and for developing synthetic biology approaches for its production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a particular focus on the incorporation of acetate (B1210297) precursors. The information presented herein is a synthesis of findings from isotopic labeling studies and enzymatic characterizations.

Core Biosynthetic Pathway

The biosynthesis of this compound is a prime example of a mixed biosynthetic pathway, drawing precursors from both amino acid and polyketide metabolism. The fundamental building blocks are L-lysine and acetate, which is utilized in the form of malonyl-CoA. The pathway deviates from a classical polyketide synthesis, as demonstrated by early isotopic labeling studies. The observed incorporation pattern of labeled acetate precursors supports the "pelletierine hypothesis," which posits that pelletierine (B1199966) is a key intermediate.

The initial steps of the pathway involve the conversion of L-lysine into Δ1-piperideine. In parallel, a type III polyketide synthase (PKS) catalyzes the condensation of malonyl-CoA units to form a polyketide chain. This is followed by a key condensation step between the lysine-derived piperideine ring and the acetate-derived polyketide unit.

Key Precursors and Intermediates:

-

L-Lysine: Serves as the nitrogen-containing precursor for the piperidine (B6355638) rings.

-

Acetate (as Malonyl-CoA): Provides the carbon backbone for the polyketide-derived portion of the molecule.

-

Cadaverine: Formed by the decarboxylation of L-lysine.

-

Δ1-Piperideine: A cyclic imine derived from cadaverine, which acts as a key building block.

-

Pelletierine: A crucial intermediate formed from the condensation of a lysine-derived unit and an acetate-derived unit. Isotopic labeling studies have confirmed its role as a specific precursor to lycopodine.[1]

-

4-(2-piperidyl)acetoacetate: A proposed intermediate that couples with pelletierine.

-

Phlegmarine: A proposed intermediate resulting from the coupling of pelletierine and 4-(2-piperidyl)acetoacetate, which then undergoes further cyclization to form the lycopodine scaffold.

Quantitative Data

While extensive research has elucidated the general pathway, comprehensive quantitative data such as enzyme kinetic parameters and precursor incorporation rates for every step of this compound biosynthesis are not yet fully available in the literature. The following table summarizes the available quantitative data for a key enzyme in the upstream pathway of a related Lycopodium alkaloid, Huperzine A, which shares the initial lysine-derived precursors.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source Organism |

| Lysine (B10760008) Decarboxylase (HsLDC) | L-Lysine | - | - | 2.11 | Huperzia serrata |

Note: The Km and kcat values for HsLDC were not individually reported, only the catalytic efficiency.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling studies and heterologous expression of candidate genes. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies with 13C-Acetate

This protocol describes a general method for feeding 13C-labeled acetate to Lycopodium plant cultures to trace the incorporation of acetate into this compound.

Materials:

-

Lycopodium plant culture (e.g., L. clavatum)

-

[1-13C]sodium acetate or [1,2-13C2]sodium acetate

-

Culture medium for Lycopodium

-

Solvents for extraction (e.g., methanol (B129727), chloroform)

-

Solid-phase extraction (SPE) cartridges for purification

-

NMR spectrometer

-

Mass spectrometer (LC-MS or GC-MS)

Procedure:

-

Preparation of Labeled Precursor Solution: Dissolve the 13C-labeled sodium acetate in sterile culture medium to a final concentration of 1-5 mM. The exact concentration should be optimized for the specific Lycopodium species and culture conditions.

-

Feeding: Introduce the labeled precursor solution to the Lycopodium culture. This can be done by adding it to the liquid medium or by watering soil-grown plants.

-

Incubation: Incubate the plants for a period of 7 to 21 days to allow for the uptake and metabolism of the labeled precursor.

-

Harvesting: Harvest the plant material and freeze it immediately in liquid nitrogen to quench all metabolic activity.

-

Extraction of Alkaloids:

-

Grind the frozen plant material to a fine powder.

-

Extract the powder with a suitable solvent system, such as methanol or a chloroform/methanol mixture.

-

Filter the extract to remove solid debris.

-

-

Purification of this compound:

-

Concentrate the crude extract under reduced pressure.

-

Perform a preliminary purification using acid-base extraction to isolate the alkaloid fraction.

-

Further purify this compound using column chromatography (e.g., silica (B1680970) gel or alumina) or solid-phase extraction (SPE).

-

-

Analysis:

-

NMR Spectroscopy: Acquire 13C NMR spectra of the purified this compound. Compare the signal intensities of the carbon atoms to determine the pattern and extent of 13C enrichment.

-

Mass Spectrometry: Analyze the purified sample by LC-MS or GC-MS to determine the mass shift due to the incorporation of 13C, confirming the uptake of the labeled precursor.

-

Transient Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol outlines the transient co-expression of candidate genes for the this compound biosynthetic pathway in N. benthamiana leaves via agroinfiltration to functionally characterize the enzymes.[2]

Materials:

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Expression vectors containing the candidate genes (e.g., lysine decarboxylase, polyketide synthase)

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)

-

Syringes (1 mL, without needle)

-

Solvents for metabolite extraction

-

LC-MS for metabolite analysis

Procedure:

-

Transformation of Agrobacterium: Transform the A. tumefaciens strain with the expression vectors containing the genes of interest.

-

Culture of Agrobacterium:

-

Inoculate a single colony of transformed Agrobacterium into 5 mL of YEB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

-

Inoculate 50 mL of YEB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

-

-

Preparation of Infiltration Suspension:

-

Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min).

-

Resuspend the pellet in infiltration medium to a final OD600 of 0.8-1.0.

-

Incubate the suspension at room temperature for 2-4 hours without shaking.

-

-

Co-infiltration:

-

For co-expression, mix equal volumes of the Agrobacterium suspensions for each gene.

-

Infiltrate the abaxial side of the N. benthamiana leaves using a needleless syringe.

-

-

Incubation: Keep the infiltrated plants in a growth chamber for 3-5 days.

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue and freeze in liquid nitrogen.

-

Extract the metabolites using a suitable solvent.

-

Analyze the extract by LC-MS to detect the enzymatic products and confirm the function of the expressed genes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for gene characterization.

Figure 1: Proposed biosynthetic pathway of this compound from L-lysine and acetate.

Figure 2: Experimental workflow for the functional characterization of biosynthetic genes.

Conclusion

The biosynthetic pathway of this compound is a testament to the chemical ingenuity of plants, weaving together precursors from distinct metabolic origins to construct a complex molecular architecture. While the general framework of the pathway is established, further research is required to fully characterize all the enzymatic steps and their kinetics. The methodologies and information presented in this guide provide a solid foundation for researchers aiming to delve deeper into the biosynthesis of this fascinating alkaloid and to harness its biosynthetic machinery for synthetic biology applications. Future work in this area will undoubtedly uncover more of the intricate details of Lycopodium alkaloid biosynthesis, paving the way for novel drug discovery and development.

References

Initial Pharmacological Screening of (-)-Lycopodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, a prominent member of the Lycopodium alkaloid family, has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. Structurally characterized by a unique tetracyclic quinolizidine (B1214090) core, this natural product, primarily isolated from club mosses of the Lycopodiaceae family, has been the subject of numerous preclinical investigations. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, summarizing its known biological effects, presenting quantitative data in a structured format, and detailing the experimental protocols for key assays. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and the methodologies employed in its evaluation. The primary focus of this document is to equip researchers, scientists, and drug development professionals with a thorough foundational knowledge of this compound's pharmacological profile, thereby aiding in the strategic planning of future research and development endeavors.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, have been particularly fruitful. This compound (C₁₆H₂₅NO), a major alkaloid found in various Lycopodium species, has been identified as a molecule of interest owing to its potential therapeutic applications.[1][2] This guide delves into the initial pharmacological characterization of this compound, focusing on its anticancer, anti-inflammatory, and neuropharmacological properties.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound and related extracts.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| PC3 | Prostate Cancer (androgen-refractory) | MTT Assay | IC₅₀ | 57.62 ± 0.086 µg/mL | [3] |

| LnCaP | Prostate Cancer (androgen-sensitive) | MTT Assay | IC₅₀ | 51.46 ± 1.43 µg/mL | [3] |

| HeLa | Cervical Cancer | Not Specified | - | Growth inhibition | [4] |

Table 2: Anti-inflammatory Activity of a Lycopodine-rich Fraction

| Assay Model | Treatment | Dosage | Effect | Reference |

| Acetic acid-induced capillary permeability in mice | Alkaloid fraction (84.5% Lycopodine) | 500 mg/kg | 32.1% inhibition | [5] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound/Extract | Source | Result | Reference |

| This compound | Lycopodium japonicum | No inhibitory activity observed | [6] |

| Petroleum ether extract of Lycopodium complanatum ssp. chamaecyparissus (60.8% Lycopodine) | Lycopodium complanatum | 76.5% inhibition at 1 mg/mL | [7] |

Note: Data on the acetylcholinesterase inhibitory activity of pure this compound is inconsistent, with some studies on lycopodine-type alkaloids showing low to no activity.

Table 4: Toxicological Data

| Parameter | Value | Reference |

| LD₅₀ | Data not available in the reviewed literature. | - |

Table 5: Antimicrobial and Antiviral Activity

| Activity | Organism/Virus | Compound/Extract | Result | Reference |

| Antibacterial | Staphylococcus aureus | Petroleum ether extract of L. complanatum (60.8% Lycopodine) | Effective against ATCC strains | [7] |

| Antiviral | Herpes Simplex Virus (HSV) | Petroleum ether extract of L. complanatum (60.8% Lycopodine) | Active | [7] |

| Antiviral | Parainfluenza Virus (PI-3) | Petroleum ether extract of L. complanatum (60.8% Lycopodine) | Potent inhibition |

Key Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3][4] This process involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[3][4] Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to programmed cell death.[3][4] Studies have also indicated that this compound can down-regulate the expression of 5-lipoxygenase and the EGF receptor in prostate cancer cells.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are crucial in regulating the production of pro-inflammatory mediators.

Experimental Protocols

General Experimental Workflow for In Vitro Screening

The initial screening of a natural product like this compound typically follows a hierarchical approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.

Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from standard commercially available kits.

-

Cell Preparation:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.

-

Induce apoptosis by treating cells with this compound at various concentrations for a predetermined time. Include an untreated control.

-

-

Cell Lysis:

-

Centrifuge the plate and remove the supernatant.

-

Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

-

-

Enzymatic Reaction:

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of DEVD-pNA substrate (final concentration 200 µM) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.

-

Mitochondrial Membrane Potential Assay (JC-1)

This protocol is based on the use of the JC-1 fluorescent probe.

-

Cell Preparation:

-

Culture cells in a suitable format (e.g., 96-well plate, culture dish).

-

Treat cells with this compound to induce apoptosis. Include a positive control (e.g., CCCP) and an untreated negative control.

-

-

JC-1 Staining:

-

Prepare a 1x JC-1 staining solution by diluting the stock in pre-warmed cell culture medium.

-

Add the JC-1 staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

-

Washing:

-

Centrifuge the plate/tube at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cells with an equal volume of assay buffer. Repeat the centrifugation and removal of the supernatant.

-

-

Data Acquisition:

-

Resuspend the cells in assay buffer.

-

Measure fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Healthy cells (J-aggregates): Excitation ~540 nm, Emission ~590 nm (red).

-

Apoptotic cells (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm (green).

-

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used for screening AChE inhibitors.

-

Reagent Preparation:

-

Prepare a phosphate (B84403) buffer (pH 8.0).

-

Dissolve acetylthiocholine (B1193921) iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) in the buffer.

-

Prepare a solution of AChE in the buffer.

-

Dissolve this compound in DMSO and then dilute with the buffer to desired concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 200 µL of the reaction mixture containing phosphate buffer, this compound at various concentrations, and AChE (0.02 U/mL).

-

Incubate the mixture at 30°C for 20 minutes.

-

Initiate the reaction by adding 40 µL of a solution containing DTNB (0.625 mM) and ATCI (0.625 mM).

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 405 nm every 30 seconds for 1 hour using a microplate reader. The color change is due to the reaction of thiocholine (B1204863) (produced by AChE) with DTNB.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Acetic Acid-Induced Capillary Permeability Assay (In Vivo)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the leakage of a dye from blood vessels into the peritoneal cavity.

-

Animal Preparation:

-

Use male mice, fasted for 24 hours with free access to water.

-

Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

-

-

Drug Administration:

-

Administer this compound or the control substances orally or intraperitoneally.

-

-

Induction of Permeability:

-

After a set time (e.g., 30 minutes), inject a 0.25% solution of Evans blue dye intravenously into the tail vein.

-

Immediately after the dye injection, administer a 0.7% acetic acid solution intraperitoneally.

-

-

Sample Collection and Analysis:

-

After a further 30 minutes, euthanize the animals by cervical dislocation.

-

Collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

-

Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

-

The percentage inhibition of permeability is calculated by comparing the absorbance of the test groups to the control group.

-

Conclusion and Future Directions

The initial pharmacological screening of this compound reveals a compound with significant biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to induce apoptosis in cancer cells and inhibit inflammatory responses in vivo underscores its potential as a lead compound for drug development. However, the existing data also highlights several areas that require further investigation.

Future research should focus on these areas to build a more complete pharmacological profile of this compound. Structure-activity relationship (SAR) studies could also be beneficial in optimizing its therapeutic potential while minimizing any potential toxicity. The information compiled in this guide serves as a robust starting point for these future investigations, paving the way for the potential translation of this fascinating natural product into a clinically relevant therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

An In-depth Technical Guide on Early Studies of the Anticholinesterase Activity of (-)-Lycopodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies concerning the anticholinesterase activity of (-)-Lycopodine, a prominent member of the Lycopodium family of alkaloids. While extensive research has been conducted on the potent acetylcholinesterase (AChE) inhibitory properties of other Lycopodium alkaloids like Huperzine A, early investigations into this compound itself revealed a different profile. This document synthesizes the available data, details the experimental methodologies employed, and presents logical workflows and signaling pathways through structured diagrams.

Introduction to this compound and Cholinesterase Inhibition

This compound is a tetracyclic quinolizidine (B1214090) alkaloid and the flagship member of the lycopodine-type alkaloids. These natural products are biosynthesized by various club moss species (Lycopodiaceae). The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in the neurotransmitter acetylcholine. While the Lycopodium genus has yielded potent AChE inhibitors, early research indicated that lycopodine-type alkaloids, including this compound, generally exhibit weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data on Anticholinesterase Activity

Specific quantitative data from early studies on the direct anticholinesterase activity of isolated this compound is notably scarce in publicly accessible literature. However, studies on extracts containing lycopodine and on related lycopodane-type alkaloids provide context for its activity. It is generally reported that lycopodine-type alkaloids are poor AChE inhibitors. For instance, a study on lycopodane-type alkaloids from Lycopodium annotinum ssp. alpestre showed low inhibitory activity for the tested compounds.[1] Another study investigating alkaloid extracts from Lycopodium clavatum, where lycopodine is a main component, demonstrated dose- and time-dependent inhibition of AChE in rat brain homogenates.[2] However, the specific contribution of lycopodine to this activity was not isolated. One study explicitly mentioned that pure lycopodine-type alkaloids generally exhibit very low inhibitory activity.[3]

| Plant Source Species | Extract Type | Cholinesterase | Measured Activity (IC50) | Reference |

| Lycopodium clavatum | Alkaloid Extract | Acetylcholinesterase (AChE) | Not specified in abstract | [Konrath et al., 2012][2] |

| Lycopodium thyoides | Alkaloid Extract | Acetylcholinesterase (AChE) | Not specified in abstract | [Konrath et al., 2012][2] |

| Huperzia species | Alkaloid Extracts | Acetylcholinesterase (AChE) | 0.11 - 42.6 µg/mL | [Konrath et al., 2011] |

| Huperzia species | Alkaloid Extracts | Butyrylcholinesterase (BChE) | Generally lower than AChE inhibition | [Konrath et al., 2011] |

Experimental Protocols

The most widely employed method for assessing anticholinesterase activity in early and contemporary studies is the spectrophotometric method developed by Ellman and colleagues.

This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[4][5]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color formation.

Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate reader or spectrophotometer

-

Incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a fresh solution of ATCI in deionized water.

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add phosphate buffer.

-

Add the test compound solution (e.g., this compound) at various concentrations to the test wells.

-

For the positive control (100% enzyme activity), add the solvent used for the test compound.

-

Add the AChE enzyme solution to all wells except the blank.

-

Add the DTNB solution to all wells.

-

Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).[6]

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: Cholinergic neurotransmission and the site of weak inhibition by this compound.

References

- 1. Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the in vitro and ex vivo acetylcholinesterase and antioxidant activities of traditionally used Lycopodium species from South America on alkaloid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (-)-Lycopodine

For Researchers, Scientists, and Drug Development Professionals

Introduction